4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine
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Overview
Description
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolo-pyridazine core with a thiazole and piperidine moiety, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound under acidic conditions . The resulting intermediate is then subjected to further functionalization to introduce the cyclopropyl, thiazole, and piperidine groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry may be employed to scale up the synthesis while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole moieties, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromoacetyl bromide in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs
Scientific Research Applications
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity.
1,2,4-Triazolo[4,3-b]pyridazine: Similar core structure but different functional groups, leading to distinct biological activities.
Uniqueness
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable scaffold for drug discovery and development, offering potential advantages over similar compounds in terms of selectivity and potency.
Properties
Molecular Formula |
C17H18N6OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C17H18N6OS/c24-17(14-9-25-10-18-14)22-7-5-12(6-8-22)16-20-19-15-4-3-13(11-1-2-11)21-23(15)16/h3-4,9-12H,1-2,5-8H2 |
InChI Key |
JYVFGJDFIBHXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CSC=N5)C=C2 |
Origin of Product |
United States |
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